Cas no 1251687-87-2 (4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide)

4-Amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a structurally complex pyrimidine derivative with potential applications in medicinal chemistry and pharmacological research. Its key features include a fluorophenyl-piperazine moiety, which may enhance binding affinity to specific biological targets, and a methoxyphenyl carboxamide group, contributing to improved solubility and metabolic stability. The compound's pyrimidine core offers versatility for further functionalization, making it a valuable intermediate in drug discovery. Its well-defined synthetic pathway ensures reproducibility, while its distinct structural elements suggest potential utility in the development of receptor modulators or enzyme inhibitors. This compound is suited for research applications requiring precise molecular interactions.
4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide structure
1251687-87-2 structure
Product Name:4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
CAS No:1251687-87-2
MF:C22H23FN6O2
MW:422.455427408218
CID:6460646
PubChem ID:49663869
Update Time:2025-05-25

4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
    • 4-amino-2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
    • AKOS005744004
    • 1251687-87-2
    • F3406-6225
    • 4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
    • 4-amino-2-[4-(2-fluorophenyl)piperazino]-N~5~-(4-methoxyphenyl)-5-pyrimidinecarboxamide
    • Inchi: 1S/C22H23FN6O2/c1-31-16-8-6-15(7-9-16)26-21(30)17-14-25-22(27-20(17)24)29-12-10-28(11-13-29)19-5-3-2-4-18(19)23/h2-9,14H,10-13H2,1H3,(H,26,30)(H2,24,25,27)
    • InChI Key: LQGKKFXUNDBRPV-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1N1CCN(C2N=CC(C(NC3C=CC(=CC=3)OC)=O)=C(N)N=2)CC1

Computed Properties

  • Exact Mass: 422.18665216g/mol
  • Monoisotopic Mass: 422.18665216g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 582
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 96.6Ų

4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide Pricemore >>

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4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide Related Literature

Additional information on 4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Comprehensive Overview of 4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide (CAS No. 1251687-87-2)

The compound 4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide (CAS No. 1251687-87-2) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyrimidine core substituted with a fluorophenyl and methoxyphenyl group, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, which could lead to breakthroughs in treating complex diseases.

In recent years, the demand for innovative small-molecule compounds like 4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide has surged, driven by advancements in precision medicine and targeted drug delivery. The compound’s piperazine moiety is a common pharmacophore in drug design, often associated with enhanced bioavailability and receptor binding affinity. This has led to increased searches for "piperazine derivatives in drug discovery" and "fluorophenyl compounds in pharmaceuticals," reflecting the growing interest in its applications.

One of the most frequently asked questions about this compound revolves around its synthesis and scalability. The pyrimidine-5-carboxamide scaffold is known for its versatility, but optimizing its production requires careful consideration of reaction conditions and purification techniques. Researchers are also exploring its potential in addressing unmet medical needs, such as neurodegenerative disorders and metabolic syndromes, which aligns with the trending search term "small molecules for CNS diseases."

The 4-methoxyphenyl group in 4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide contributes to its lipophilicity, a critical factor in drug absorption and distribution. This property has sparked discussions in forums and publications about "improving drug permeability with aromatic substitutions." Additionally, the compound’s amino functionality offers opportunities for further derivatization, making it a valuable intermediate in medicinal chemistry.

From a regulatory perspective, CAS No. 1251687-87-2 is not classified as a hazardous material, but its handling still requires adherence to standard laboratory safety protocols. The scientific community continues to investigate its mechanism of action, with preliminary studies suggesting interactions with G-protein-coupled receptors (GPCRs). This aligns with the rising popularity of searches like "GPCR-targeted therapeutics" and "fluorinated compounds in pharmacology."

In conclusion, 4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide represents a fascinating area of research with broad implications for drug development. Its structural complexity and functional diversity make it a subject of ongoing exploration, particularly in the context of personalized medicine and novel therapeutic strategies. As interest in "next-generation small-molecule drugs" grows, this compound is poised to remain a focal point in scientific discourse.

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